molecular formula C22H19Cl2N3O2 B11422183 N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

N-{3-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide

Cat. No.: B11422183
M. Wt: 428.3 g/mol
InChI Key: XWDUMSPJTGLNDJ-UHFFFAOYSA-N
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Description

N-(3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole core, a dichlorophenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole core. This can be achieved through the cyclization of o-phenylenediamine with appropriate carboxylic acids or their derivatives under acidic conditions. The dichlorophenyl group is introduced via a Friedel-Crafts alkylation reaction using 2,4-dichlorobenzyl chloride. The final step involves the coupling of the benzodiazole intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions, especially at the positions ortho to the chlorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)

    Reducing Agents: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4)

    Nucleophiles: Amines, thiols

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-(3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole core can interact with various enzymes and receptors, modulating their activity. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, while the furan carboxamide moiety can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dichlorophenyl)furan-2-carboxamide
  • N-(2,4-Dichlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-1H-1,3-benzodiazole-2-carboxamide

Uniqueness

N-(3-{1-[(2,4-DICHLOROPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)FURAN-2-CARBOXAMIDE is unique due to its specific combination of a benzodiazole core, dichlorophenyl group, and furan carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H19Cl2N3O2

Molecular Weight

428.3 g/mol

IUPAC Name

N-[3-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide

InChI

InChI=1S/C22H19Cl2N3O2/c23-16-10-9-15(17(24)13-16)14-27-19-6-2-1-5-18(19)26-21(27)8-3-11-25-22(28)20-7-4-12-29-20/h1-2,4-7,9-10,12-13H,3,8,11,14H2,(H,25,28)

InChI Key

XWDUMSPJTGLNDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)CCCNC(=O)C4=CC=CO4

Origin of Product

United States

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